Methyl 4-(1,1-Dioxothiomorpholino)benzoate
Overview
Description
Methyl 4-(1,1-Dioxothiomorpholino)benzoate: is a chemical compound with the molecular formula C12H15NO4S and a molecular weight of 269.32 g/mol . This compound is characterized by its white to orange to green crystalline powder appearance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(1,1-Dioxothiomorpholino)benzoate typically involves the reaction of 4-(1,1-Dioxothiomorpholino)benzoic acid with methanol in the presence of a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(1,1-Dioxothiomorpholino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiomorpholine derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of thiomorpholine derivatives.
Substitution: Formation of various ester derivatives.
Scientific Research Applications
Methyl 4-(1,1-Dioxothiomorpholino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 4-(1,1-Dioxothiomorpholino)benzoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress pathways and enzyme inhibition .
Comparison with Similar Compounds
Methyl 4-(1,1-Dioxothiomorpholino)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.
4-(1,1-Dioxothiomorpholino)benzoic acid methyl ester: Another name for the same compound.
4-(Methoxycarbonyl)phenylthiomorpholine 1,1-dioxide: A structural isomer with similar properties.
Uniqueness: Methyl 4-(1,1-Dioxothiomorpholino)benzoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
methyl 4-(1,1-dioxo-1,4-thiazinan-4-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-17-12(14)10-2-4-11(5-3-10)13-6-8-18(15,16)9-7-13/h2-5H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLAPXMJROBNSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2CCS(=O)(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50377219 | |
Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24820594 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
45185-76-0 | |
Record name | Methyl 4-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50377219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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